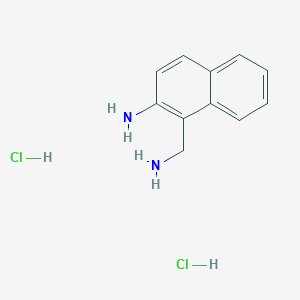

1-(Aminomethyl)naphthalen-2-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Aminomethyl)naphthalen-2-amine dihydrochloride” is a chemical compound with the CAS Number: 1989659-22-4 . It has a molecular weight of 245.15 and its IUPAC name is this compound . It is a salt with chloride ions .

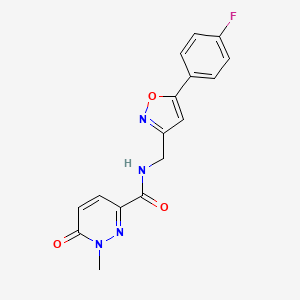

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2.2ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13;;/h1-6H,7,12-13H2;2*1H . This indicates that the molecule consists of a naphthalene ring with aminomethyl groups attached to it, along with two chloride ions.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that aminomethyl groups can readily be introduced by Mannich aminomethylation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.15 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.Aplicaciones Científicas De Investigación

Applications in Material Science

- Poly(amine−1,3,4-oxadiazole)s Synthesis : This compound is used in synthesizing new naphthylamine-derived aromatic dicarboxylic acids, leading to high Tg (glass-transition temperature) polymers with good mechanical properties and solubility in common organic solvents. These polymers are potential materials for blue-light-emitting applications (Liou, Hsiao, Chen & Yen, 2006).

Applications in Chemical Synthesis

- Aminomethylated Hydroxinaphthalenes : It is used in the aminomethylation of hydroxy derivatives of naphthalenes. The synthesis processes include Mannich aminomethylation and Betti aminobenzylation, leading to compounds with various applications (Slitikov & Evdokimenkova, 2021).

- N-Permethylation of Amino-Substituted Naphthalenes : Demonstrating its role in N-permethylation processes, yielding good to excellent yields. This highlights its versatility in organic synthesis (Sorokin, Ozeryanskii & Pozharskii, 2003).

Applications in Coordination Chemistry

- Coordination Behavior with Metal Ions : This compound is used in synthesizing a bibrachial aza-crown macrocycle, which demonstrates interesting protonation behavior and metal ion coordination, especially with Cu2+ and Zn2+. This finds potential applications in fluorescence and coordination chemistry (Clares et al., 2004).

Applications in Analytical Chemistry

- Evaluation as a Coupling Reagent : It has been evaluated as a replacement for alpha-naphthyl amine in bacteriological nitrate reduction tests, indicating its utility in analytical chemistry and diagnostic applications (Miller & Neville, 1976).

Applications in Pharmaceutical Chemistry

- Synthesis of Anti-inflammatory Compounds : It is involved in synthesizing a series of amine and amide derivatives of 4-amino-3,4-dihydro-2H-naphthalen-1-one, showing significant in vitro mast cell stabilizing activity and in vivo anti-inflammatory properties (Barlow & Walsh, 2008).

Propiedades

IUPAC Name |

1-(aminomethyl)naphthalen-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13;;/h1-6H,7,12-13H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIPDCVCQBVACV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2367108.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2367110.png)

![3-((5-((pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2367111.png)

![2-[4-(4-ethoxyphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2367113.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2367115.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2367118.png)

![N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2367120.png)

![1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane](/img/structure/B2367131.png)